molecular formula C8H15NO6 B167408 2-(Acetylamino)-2-deoxy-A-D-glucopyranose CAS No. 10036-64-3

2-(Acetylamino)-2-deoxy-A-D-glucopyranose

Cat. No. B167408
CAS RN: 10036-64-3
M. Wt: 221.21 g/mol
InChI Key: OVRNDRQMDRJTHS-PVFLNQBWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(Acetylamino)-2-deoxy-A-D-glucopyranose” is a chemical compound that is part of the acylaminosugars class of organic compounds . These compounds contain a sugar linked to a chain through an N-acyl group .


Molecular Structure Analysis

The molecular structure of “2-(Acetylamino)-2-deoxy-A-D-glucopyranose” is complex. It consists of C8H15NO6 . The structure can be viewed using specific software .

Scientific Research Applications

  • Biomedical Engineering

    • Chitin and its deacetylated derivative chitosan are natural polymers composed of randomly distributed β-(1-4)-linked D-glucosamine (deacetylated unit) and N-acetyl-D-glucosamine (acetylated unit) .
    • These biopolymers exhibit diverse properties that open up a wide range of applications in various sectors, especially in biomedical science .
    • They are considered as useful biocompatible materials to be used in a medical device to treat, augment or replace any tissue, organ, or function of the body .
    • Recent studies suggest that chitosan and its derivatives are promising candidates for supporting materials in tissue engineering applications .
  • Marine Drugs

    • N-Acetylglucosamine (GlcNAc) is a monosaccharide that usually polymerizes linearly through (1,4)-β-linkages .
    • GlcNAc is the monomeric unit of the polymer chitin, the second most abundant carbohydrate after cellulose .
    • Chitin is present in arachnids, most fungal cell walls, insect exoskeletons, the shells of crustaceans and parts of invertebrates .
    • In addition to serving as a component of this homogeneous polysaccharide, GlcNAc is also a basic component of hyaluronic acid and keratin sulfate on the cell surface .
    • This review discusses the industrial production of GlcNAc, using chitin as a substrate, by chemical, enzymatic and biotransformation methods .
  • Corrosion Inhibition

    • (2E)-2-(acetylamino)-3-(4-nitrophenyl)prop-2-enoic acid (NPP) was synthesized following a facile chemical method from 4-nitrobenzaldehyde (NB) and thoroughly characterized using spectroscopic techniques .
    • These compounds were applied as novel inhibitors for corrosion of mild steel in 1M HCl using various methods such as absorbance difference, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) .
    • The results indicate that these inhibitors show an excellent protection performance and achieve the corrosion inhibition efficiency values of 94% and 84% for NPP and NB, respectively .
    • The adsorption of these molecules obeys the El-Awady isotherm model .
  • Marine Drugs

    • N-Acetylglucosamine (GlcNAc) is a monosaccharide that usually polymerizes linearly through (1,4)-β-linkages .
    • GlcNAc is the monomeric unit of the polymer chitin, the second most abundant carbohydrate after cellulose .
    • Chitin is present in arachnids, most fungal cell walls, insect exoskeletons, the shells of crustaceans and parts of invertebrates .
    • In addition to serving as a component of this homogeneous polysaccharide, GlcNAc is also a basic component of hyaluronic acid and keratin sulfate on the cell surface .
    • This review discusses the industrial production of GlcNAc, using chitin as a substrate, by chemical, enzymatic and biotransformation methods .
  • Corrosion Inhibition

    • (2E)-2-(acetylamino)-3-(4-nitrophenyl)prop-2-enoic acid (NPP) was synthesized following a facile chemical method from 4-nitrobenzaldehyde (NB) and thoroughly characterized using spectroscopic techniques .
    • These compounds were applied as novel inhibitors for corrosion of mild steel in 1M HCl using various methods such as absorbance difference, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) .
    • The results indicate that these inhibitors show an excellent protection performance and achieve the corrosion inhibition efficiency values of 94% and 84% for NPP and NB, respectively .
    • The adsorption of these molecules obeys the El-Awady isotherm model .

Safety And Hazards

The safety data sheets for similar compounds suggest avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eye . Personal protective equipment should be used, and adequate ventilation should be ensured .

properties

IUPAC Name

N-[(2S,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRNDRQMDRJTHS-PVFLNQBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20905442
Record name 2-Deoxy-2-[(1-hydroxyethylidene)amino]hexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20905442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetamido-2-deoxy-alpha-D-glucopyranose

CAS RN

10036-64-3
Record name N-Acetyl-α-D-glucosamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10036-64-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetyl-alpha-D-glucosamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010036643
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-acetyl-alpha-D-glucosamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03740
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-Deoxy-2-[(1-hydroxyethylidene)amino]hexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20905442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-acetyl-α-D-glucosamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.092
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-ACETYL-.ALPHA.-D-GLUCOSAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T13TI5GH3D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Acetylamino)-2-deoxy-A-D-glucopyranose
Reactant of Route 2
Reactant of Route 2
2-(Acetylamino)-2-deoxy-A-D-glucopyranose
Reactant of Route 3
Reactant of Route 3
2-(Acetylamino)-2-deoxy-A-D-glucopyranose
Reactant of Route 4
Reactant of Route 4
2-(Acetylamino)-2-deoxy-A-D-glucopyranose
Reactant of Route 5
2-(Acetylamino)-2-deoxy-A-D-glucopyranose
Reactant of Route 6
2-(Acetylamino)-2-deoxy-A-D-glucopyranose

Citations

For This Compound
37
Citations
U Subramanian, A Sivapunniyam… - Advances in …, 2014 - downloads.hindawi.com
… Based on the lower toxicity, the ligands were filtered for further studies; the molecules include 2-acetylamino2-deoxy-AD-glucopyranose, alpha-L-fucose, beta-D-mannose, N-acetyl-D-…
Number of citations: 4 downloads.hindawi.com
TI Adelusi, M Abdul-Hammed, EM Ojo… - Tropical Journal of …, 2021 - researchgate.net
Ever since the novel SARS-CoV-2 coronavirus was identified at Wuhan in China, numerous researchers have been working on remedies to ameliorate the COVID-19 disease …
Number of citations: 13 www.researchgate.net
OV Moroz, E Blagova, E Taylor, JP Turkenburg… - Plos one, 2021 - journals.plos.org
Muramidases/lysozymes hydrolyse the peptidoglycan component of the bacterial cell wall. They are found in many of the glycoside hydrolase (GH) families. Family GH25 contains …
Number of citations: 3 journals.plos.org
P Synak - is.muni.cz
Saccharides (sugars) are very important biological compounds and play a key role in the metabolism of human, animal and plant cells. Their molecules are bound in proteins and so …
Number of citations: 0 is.muni.cz
S Baliarsingh, S Sahoo, YH Jo, YS Han, A Sarkar… - Aquaculture …, 2022 - Springer
Lectin protein families are diverse and multi-functional in crustaceans. The carbohydrate-binding domains (CRDs) of lectins recognize the molecular patterns associated with pathogens …
Number of citations: 3 link.springer.com
MTH Khan - New biotechnology, 2009 - Elsevier
Alzheimer's disease (AD) is a neurodegenerative disorder characterized by a low amount of acetylcholine (ACh) in hippocampus and cortex. Acetylcholinesterase (AChE) is one of the …
Number of citations: 71 www.sciencedirect.com
S Rahimi, MP Singh, J Gupta - Drug and Chemical Toxicology, 2022 - Taylor & Francis
The effluents from textile dyeing industry are causing water pollution and may transform into more toxic and carcinogenic chemical species by environmental conditions. Therefore …
Number of citations: 1 www.tandfonline.com
A Chaudhary, RD Nagar… - Plant Archives (09725210), 2020 - plantarchives.org
Acetylcholinesterase (AChE) inhibition is the standard therapy method used for age related disorders. Alzheimer Disease (AD) is the most widespread age related disease, affecting …
Number of citations: 3 plantarchives.org
I Shrivastava, JM LaLonde - Proteins: Structure, Function, and …, 2010 - Wiley Online Library
Human Immunodeficiency Virus (HIV) infection is initiated by binding of the viral glycoprotein gp120, to the cellular receptor CD4. On CD4 binding, gp120 undergoes conformational …
Number of citations: 8 onlinelibrary.wiley.com
R Krishna, SP Umachigi, SA Pothana, P Shivakumar - 2020 - researchgate.net
The main objective of this proposed project is to identify a “chalcone hit” that has the strength to prevent the catalytic biological function mediated by an inflammatory drug target …
Number of citations: 0 www.researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.